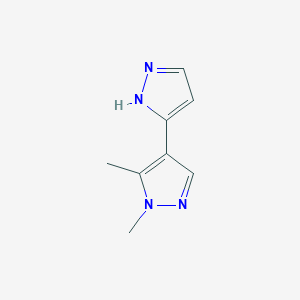
4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyridine ring attached to a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 3-aminopyridine with 1,2-diaminobenzene in the presence of an oxidizing agent such as ferric chloride (FeCl₃). The reaction is usually carried out in an acidic medium, often using acetic acid as the solvent.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality compound. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxalinedione derivatives.
Reduction: Production of tetrahydroquinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoxaline ring.
科学研究应用
Chemistry: In chemistry, 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as neurological disorders and inflammation.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
相似化合物的比较
Quinoxaline: A closely related compound with similar biological activities.
Tetrahydroquinoxaline: A reduced form of quinoxaline with different chemical properties.
Uniqueness: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its specific structural features and the presence of the pyridine ring, which contributes to its unique reactivity and biological activity.
属性
CAS 编号 |
2418704-72-8 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



